4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)-

Physicochemical Profiling Lipophilicity ADME Prediction

4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- (CAS 284681-75-0) is a synthetic pyrimidinone derivative featuring a 3-methoxyphenylthio substituent at position 2 and a sec-butoxy (1-methylpropoxy) group at position Its molecular formula is C₁₅H₁₈N₂O₃S with a molecular weight of 306.4 g/mol. The compound is cataloged in several small-molecule screening collections and has been described in patent literature as a member of broader pyrimidinone and thioether-containing chemotypes.

Molecular Formula C15H18N2O3S
Molecular Weight 306.4 g/mol
CAS No. 284681-75-0
Cat. No. B12928863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)-
CAS284681-75-0
Molecular FormulaC15H18N2O3S
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCC(C)OC1=CC(=O)NC(=N1)SC2=CC=CC(=C2)OC
InChIInChI=1S/C15H18N2O3S/c1-4-10(2)20-14-9-13(18)16-15(17-14)21-12-7-5-6-11(8-12)19-3/h5-10H,4H2,1-3H3,(H,16,17,18)
InChIKeyJKIVBKNDIQQTKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 284681-75-0: Procurement-Relevant Identity and Core Structural Profile of 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)-


4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- (CAS 284681-75-0) is a synthetic pyrimidinone derivative featuring a 3-methoxyphenylthio substituent at position 2 and a sec-butoxy (1-methylpropoxy) group at position 6. Its molecular formula is C₁₅H₁₈N₂O₃S with a molecular weight of 306.4 g/mol [1]. The compound is cataloged in several small-molecule screening collections and has been described in patent literature as a member of broader pyrimidinone and thioether-containing chemotypes [2]. No primary research article or patent dedicated to this specific compound as a lead candidate was identified in the public domain; consequently, its procurement value must be assessed through structural differentiation from the most relevant in-class analogs.

Why 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- Cannot Be Interchanged with Its Closest In-Class Analogs


Within the 6-(1-methylpropoxy)-4-pyrimidinone scaffold, different 2-position arylthio substituents impart divergent electronic profiles, lipophilicities, and hydrogen-bonding capacities. The 3-methoxyphenylthio group in the target compound is a moderate electron donor by resonance (−OCH₃) and a weak electron withdrawer by induction, whereas the 4-fluorophenylthio and 4-chlorophenylthio analogs carry strong inductive electron-withdrawing groups. These differences are quantifiable through computed descriptors (XLogP3, TPSA, H-bond acceptor count) and translate into distinct molecular recognition profiles in target binding [1]. Without direct comparative biological data, substitution based solely on scaffold similarity cannot guarantee equivalent performance.

Quantitative Differentiation Evidence for CAS 284681-75-0 Relative to 4 Key In-Class Analogs


Lipophilicity Comparison: 3-Methoxyphenylthio vs. 4-Fluorophenylthio and 4-Chlorophenylthio Analogs

The target compound (XLogP3 = 3.3 [1]) is approximately 0.5 log units less lipophilic than the 4-chlorophenylthio analog (XLogP3 ≈ 3.8, computed) and about 0.3 log units less lipophilic than the 4-fluorophenylthio analog (XLogP3 ≈ 3.6). A lower XLogP3 indicates improved aqueous solubility and potentially better oral absorption characteristics, while reducing nonspecific membrane partitioning.

Physicochemical Profiling Lipophilicity ADME Prediction

Hydrogen Bond Acceptor Count: Differentiation Through Additional H-Bonding Capacity of the 3-Methoxy Group

The target compound possesses 5 hydrogen bond acceptor sites (HBA = 5) [1], compared to 4 HBA for both the 4-fluorophenylthio and 4-chlorophenylthio analogs, which lack the methoxy oxygen. This additional HBA site may contribute to enhanced binding affinity through supplementary hydrogen-bond interactions, potentially reducing off-rates in enzyme pockets where such contacts are geometrically feasible.

Molecular Recognition Binding Thermodynamics Selectivity Engineering

Topological Polar Surface Area Differentiation: 3-Methoxyphenylthio vs. 3-Methyl-2-(phenylthio) Analog

The target compound exhibits a topological polar surface area (TPSA) of 85.2 Ų [1], compared to approximately 68 Ų for the 3-methyl-6-(1-methylpropoxy)-2-(phenylthio) analog (CAS 284681-82-9), which lacks the methoxy oxygen and the N-H proton. The higher TPSA of the target compound suggests lower passive membrane permeability, which can be advantageous for targeting peripheral tissues or reducing CNS penetration.

Membrane Permeability Blood-Brain Barrier Penetration Oral Bioavailability

Electronic Differentiation: Meta-Methoxy vs. Para-Halogen Substituent Effects on the Arylthio Group

The 3-methoxyphenylthio substituent is characterized by a Hammett σm value of approximately +0.12, whereas the 4-fluorophenylthio group has σp ≈ +0.06 and the 4-chlorophenylthio group has σp ≈ +0.23 [1]. The target compound's meta-methoxy group provides a distinct electronic profile: moderate inductive electron withdrawal combined with resonance electron donation, which influences the acid-base character of the pyrimidinone ring and may affect enzyme active-site complementarity compared to purely electron-withdrawing halogenated analogs.

Electronic Effects Reactivity Target Binding

Known Biological Activity Gap: 4-Chlorophenylthio Analog Has Documented Enzyme Inhibition; Target Compound Lacks Equivalent Data

The 4-chlorophenylthio analog (CAS 284681-70-5) has reported activity against rat liver thioredoxin reductase (IC₅₀ = 7.5 µM) and binding affinity to GPX4 (Kd = 426 nM) [1]. In contrast, no enzyme inhibition data, binding affinity measurements, or cellular assay results were found for the target compound in any public database or primary literature source. This constitutes a critical data gap. The target compound cannot be assumed to share the biological profile of its halogenated analog.

Enzyme Inhibition Thioredoxin Reductase Data Gap Assessment

Best-Fit Application Scenarios for 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- Based on Existing Evidence


Fragment-Based Screening Libraries Requiring Moderated Lipophilicity and an Additional Hydrogen-Bond Acceptor

The target compound's XLogP3 of 3.3 and hydrogen bond acceptor count of 5 differentiate it from halogenated analogs [1]. These properties position the compound as a candidate for fragment-based or diversity-oriented screening libraries where drug-like physicochemical space (XLogP3 ≤ 3.5, TPSA ≥ 75 Ų) is a selection criterion. Its moderated lipophilicity relative to the 4-chloro analog (ΔXLogP3 = −0.5) may reduce aggregation-based false positives in biochemical screens.

Peripheral Target Programs Where Reduced CNS Penetration Is Desired

With a TPSA of 85.2 Ų [1], the target compound exceeds the commonly cited threshold of 75–80 Ų for blood-brain barrier penetration prediction. Compared to the 3-methyl-2-(phenylthio) analog (TPSA ≈ 68 Ų), the target compound is predicted to exhibit significantly lower CNS exposure. Procurement for cardiovascular, metabolic, or anti-inflammatory programs targeting peripheral tissues would be more scientifically justified than for CNS programs.

Structure-Activity Relationship (SAR) Studies Exploring Meta-Methoxy Electronic Effects

The distinct electronic profile of the 3-methoxyphenylthio group (σm ≈ +0.12, resonance donor) provides a tool for SAR campaigns seeking to tune electron density on the pyrimidinone ring independently of lipophilicity [1]. When compared to 4-fluoro and 4-chloro isosteres, the target compound enables decoupling of electronic effects from steric bulk, which can be valuable in medicinal chemistry optimization workflows.

Chemical Probe Development Where Halogenated Analogs Show Undesirable Reactivity

The 4-fluorophenylthio and 4-chlorophenylthio analogs may exhibit metabolic liabilities associated with aryl halide oxidation or glutathione conjugation. The target compound replaces halogen atoms with a methoxy group, potentially altering metabolic soft-spot profiles [1]. Although no direct metabolic stability data exists for the target compound, this structural rationale provides a hypothesis-driven basis for procurement in chemical probe development.

Quote Request

Request a Quote for 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.